Product packaging for 3-[(2,6-Dichlorophenyl)methyl]azetidine(Cat. No.:CAS No. 937621-77-7)

3-[(2,6-Dichlorophenyl)methyl]azetidine

Cat. No.: B121609
CAS No.: 937621-77-7
M. Wt: 216.1 g/mol
InChI Key: PBXBJFQQDWTBIH-UHFFFAOYSA-N
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Description

Historical Context and Significance of Azetidine (B1206935) Ring Systems in Modern Chemical Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, are significant structural motifs in medicinal chemistry. medwinpublishers.com Initially, their synthesis was considered challenging due to the inherent ring strain of the four-membered ring. zsmu.edu.ua However, advancements in synthetic methodologies have made them more accessible. medwinpublishers.com The unique, rigid, three-dimensional structure of the azetidine ring is highly desirable in drug design as it can impart improved physicochemical properties such as solubility and metabolic stability to drug candidates. zsmu.edu.uauspto.gov This has led to their incorporation into a variety of bioactive molecules and approved drugs. medwinpublishers.com

Overview of Dichlorophenyl Moieties in Structurally Diverse Bioactive Molecules

The dichlorophenyl group is a common substituent in a wide range of biologically active compounds. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The chlorine atoms can modulate lipophilicity, which affects cell membrane permeability and binding to biological targets. Furthermore, the dichlorophenyl moiety can engage in various intermolecular interactions, including hydrophobic and halogen bonding, which can enhance binding affinity to proteins. For example, compounds containing a 2,6-dichlorophenyl group have been investigated as potent modulators of biological targets like the dopamine (B1211576) D1 receptor. nih.gov This substitution pattern is also found in various other pharmacologically active agents, highlighting its importance in medicinal chemistry. zsmu.edu.ua

Rationale for Academic Investigation of 3-[(2,6-Dichlorophenyl)methyl]azetidine

The academic investigation of this compound would likely be driven by the desire to combine the beneficial properties of both the azetidine scaffold and the dichlorophenyl moiety. The rigid azetidine ring serves as a three-dimensional scaffold to present the dichlorophenylmethyl substituent in a defined spatial orientation for interaction with a biological target. The 2,6-dichloro substitution on the phenyl ring introduces specific electronic and steric properties that can be crucial for target binding and selectivity.

Researchers would be interested in exploring how this specific combination of structural features influences biological activity. The investigation would likely be part of a broader search for novel compounds with potential therapeutic applications, for instance, in areas where similar structures have shown promise, such as in the development of central nervous system agents or other therapeutic areas where target-specific interactions are key. The synthesis and study of such a compound would contribute to the understanding of structure-activity relationships for this class of molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Cl2N B121609 3-[(2,6-Dichlorophenyl)methyl]azetidine CAS No. 937621-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXBJFQQDWTBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588374
Record name 3-[(2,6-Dichlorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937621-77-7
Record name 3-[(2,6-Dichlorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to Azetidine (B1206935) Ring Systems Relevant to 3-[(2,6-Dichlorophenyl)methyl]azetidine

The construction of the azetidine ring is often achieved through intramolecular cyclization reactions, which involve the formation of a C-N bond to close the four-membered ring. magtech.com.cn Other key strategies include cycloaddition reactions that build the ring in a single step.

Intramolecular Cyclization Reactions for Azetidine Ring Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis. These methods typically involve a precursor molecule containing both a nucleophilic nitrogen atom and an electrophilic carbon center, positioned to favor the formation of the four-membered ring.

A common and direct method for azetidine synthesis involves the intramolecular nucleophilic substitution of a γ-haloamine. In this approach, a primary or secondary amine attacks a carbon atom three positions away that bears a leaving group, typically a halogen. The reaction is often promoted by a base to deprotonate the amine, increasing its nucleophilicity. nsf.gov The efficiency of this cyclization can be influenced by the nature of the substituents on the carbon backbone and the nitrogen atom. For instance, the synthesis of various 1,3-disubstituted azetidines has been achieved by alkylating primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

Another related strategy involves the use of β-amino alcohols. These precursors can be converted to azetidines through a three-step sequence that includes N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.orgnih.gov This method provides access to diversely substituted N-aryl-2-cyanoazetidines with predictable diastereoselectivity. organic-chemistry.org Furthermore, rhodium-catalyzed intermolecular C-H amination of alkyl bromides has been developed to prepare substituted azetidines. This process involves the selective functionalization of a C-H bond, followed by sulfamate (B1201201) alkylation to form the azetidine ring. nsf.gov

Precursor TypeKey ReactionNotes
γ-HaloamineIntramolecular nucleophilic substitutionBase-promoted; substituent effects are significant.
2-Substituted-1,3-propanediolAlkylation of primary amines with in-situ generated bis-triflatesYields 1,3-disubstituted azetidines. organic-chemistry.org
β-Amino alcoholN-arylation, N-cyanomethylation, mesylation, and cyclizationProduces N-aryl-2-cyanoazetidines. organic-chemistry.orgnih.gov
Alkyl bromideRh-catalyzed intermolecular C-H amination and sulfamate alkylationAllows for the synthesis of various substituted azacycles. nsf.gov

The cyclization of β-amino esters presents another viable route to the azetidine core. A notable example is the synthesis of alkyl 3-aminoazetidine-2-carboxylates, which are conformationally restricted β-amino esters. nih.gov This synthesis was achieved through the reduction of anti-β,γ-aziridino-α-(N-diphenylmethylidene)amino esters, followed by a regioselective intramolecular opening of the aziridine (B145994) ring by the α-amino group. nih.govacs.org This method highlights the transformation of a three-membered ring into a four-membered ring. acs.org

The formation of the azetidine ring in this case can proceed via an aziridine intermediate, which then undergoes regioselective intramolecular ring opening. acs.org This transformation is analogous to the synthesis of azetidin-3-ols from 2,3-epoxypropylamines. acs.org

Starting MaterialKey TransformationProductReference
anti-β,γ-aziridino-α-(N-diphenylmethylidene)amino estersReduction and intramolecular aziridine ring openingtrans-Azetidines nih.govacs.org
γ-chloro-α,β-diamino ester derivativesIntramolecular 1,4-displacement of chlorideAlkyl 3-aminoazetidine-2-carboxylates acs.org

Cycloaddition Strategies in Azetidine Synthesis

Cycloaddition reactions offer an efficient and atom-economical approach to constructing the azetidine ring system by forming two new bonds in a single step.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and versatile method for preparing β-lactams (azetidin-2-ones), which can be subsequently reduced to azetidines. mdpi.comdntb.gov.ua Ketenes are often generated in situ from precursors like acyl chlorides by treatment with a tertiary amine. mdpi.com This method has been widely used to synthesize a variety of monocyclic β-lactams. mdpi.com

Photochemical [2+2] cycloadditions, known as aza Paternò-Büchi reactions, provide another powerful tool for azetidine synthesis. rsc.orgrsc.org This reaction involves the cycloaddition of an excited-state imine with an alkene. rsc.orgresearchgate.net Recent advancements have enabled these reactions to be carried out using visible light, offering a milder and more general protocol. chemrxiv.orgspringernature.com For example, a visible-light-mediated [2+2] cycloaddition between oximes and olefins, catalyzed by an iridium photocatalyst, has been developed for the synthesis of highly functionalized azetidines. chemrxiv.org This approach is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org The intermolecular [2+2] photocycloaddition between an alkene and an excited-state imine provides direct access to functionalized azetidines. researchgate.net

Reaction TypeReactantsKey Features
Staudinger SynthesisKetene + ImineForms β-lactams (azetidin-2-ones), which can be reduced to azetidines. mdpi.comdntb.gov.ua
Aza Paternò-Büchi ReactionExcited-state Imine + AlkenePhotochemical [2+2] cycloaddition; can be mediated by visible light. chemrxiv.orgrsc.orgrsc.orgresearchgate.netspringernature.com

The aza-Michael addition is a versatile method for forming C-N bonds and has been applied to the synthesis of azetidine derivatives. mdpi.com This strategy involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. For instance, the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates has been used to produce functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.com This reaction is often catalyzed by a base and can be used to introduce a variety of heterocyclic substituents onto the azetidine ring. mdpi.com

The cascade aza-Michael addition-cyclization reaction is another powerful strategy. In this approach, the initial aza-Michael adduct undergoes a subsequent intramolecular cyclization. For example, when a primary amine is used in the aza-Michael addition with a monomer containing an ester group at the γ-position, the resulting secondary amine can undergo an intramolecular amidation-cyclization to form a stable five-membered N-substituted pyrrolidone ring. frontiersin.org While this example leads to a five-membered ring, the principle of aza-Michael addition followed by cyclization is a relevant concept in heterocyclic synthesis.

ReactionSubstratesProductReference
Aza-Michael AdditionNH-heterocycles + Methyl 2-(azetidin-3-ylidene)acetatesFunctionalized 3-substituted 3-(acetoxymethyl)azetidines mdpi.combohrium.com
Cascade Aza-Michael Addition-CyclizationPrimary amine + γ-unsaturated esterN-substituted pyrrolidone frontiersin.org

Targeted Synthesis of this compound and its Key Intermediates

The construction of the this compound scaffold hinges on the precise introduction of the dichlorophenylmethyl group onto the azetidine ring. This is typically achieved through multi-step sequences starting from readily available precursors.

Strategies for Regioselective Introduction of the 2,6-Dichlorophenylmethyl Moiety

A common and effective strategy for the synthesis of 3-substituted azetidines involves the use of a key intermediate, N-Boc-3-azetidinone, which is a widely available starting material for creating drug intermediates. chembk.comgoogle.comchemicalbook.com The synthesis of the target compound can be envisioned through a nucleophilic addition to the ketone, followed by subsequent transformations.

A plausible synthetic pathway involves a Grignard reaction. The 2,6-dichlorobenzylmagnesium halide, prepared from the corresponding 2,6-dichlorobenzyl halide, is reacted with N-Boc-3-azetidinone. This reaction regioselectively forms a tertiary alcohol at the C3 position of the azetidine ring. Subsequent deoxygenation of the hydroxyl group, for instance, via a Barton-McCombie reaction, would yield the protected this compound. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to afford the target compound.

Another approach involves the alkylation of azetidine derivatives. For instance, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been synthesized where alkylation of a 3-hydroxyazetidine derivative provides the final products. nih.gov

A general, proposed reaction scheme is detailed below:

Table 1: Proposed Synthetic Scheme for this compound
Step Reactant(s) Reagents Product Description
1 2,6-Dichlorobenzyl bromide Magnesium (Mg) 2,6-Dichlorobenzylmagnesium bromide Formation of the Grignard reagent.
2 1-Boc-3-azetidinone, 2,6-Dichlorobenzylmagnesium bromide Diethyl ether or THF tert-Butyl 3-hydroxy-3-((2,6-dichlorophenyl)methyl)azetidine-1-carboxylate Regioselective Grignard addition to the C3 ketone.
3 tert-Butyl 3-hydroxy-3-((2,6-dichlorophenyl)methyl)azetidine-1-carboxylate e.g., Barton-McCombie deoxygenation reagents tert-Butyl 3-((2,6-dichlorophenyl)methyl)azetidine-1-carboxylate Removal of the hydroxyl group.
4 tert-Butyl 3-((2,6-dichlorophenyl)methyl)azetidine-1-carboxylate Trifluoroacetic acid (TFA) or HCl This compound Deprotection of the Boc group to yield the final compound.

Stereochemical Control in the Synthesis of Substituted Azetidines

Achieving stereochemical control is a critical challenge in the synthesis of substituted azetidines, particularly for those with multiple stereocenters. acs.org Various strategies have been developed to address this, ensuring the formation of specific stereoisomers, which is often crucial for biological activity.

One of the most direct methods involves the use of chiral starting materials. Natural amino acids can serve as a convenient chiral pool for the synthesis of chiral azetidin-3-ones. nih.gov Similarly, enantiopure ephedrine-based scaffolds have been used to access densely functionalized azetidine ring systems. nih.gov

The use of chiral auxiliaries is another powerful approach. For example, chiral tert-butanesulfinamides have been effectively used for chiral induction in the synthesis of C2-substituted azetidines, allowing access to either stereoisomer by selecting the appropriate (R)- or (S)-sulfinamide. acs.org This method has been applied to develop a flexible synthesis of chiral azetidin-3-ones. nih.gov

Catalytic asymmetric synthesis represents the most elegant and atom-economical approach. A notable example is the copper-catalyzed three-component boryl allylation of azetines, which allows for the direct, highly enantioselective difunctionalization at the C-2 and C-3 positions, generating two stereogenic centers with high levels of absolute and relative stereocontrol. acs.org Diastereoselective methods, such as the iodine-mediated 4-exo trig cyclization of homoallyl amines, can produce cis-2,4-disubstituted azetidines with complete stereocontrol. researchgate.net Furthermore, stereospecific syntheses for all four stereoisomers of azetidine-2,3-dicarboxylic acid have been developed, employing distinct strategies for the cis and trans isomers. nih.gov

Table 2: Strategies for Stereochemical Control in Azetidine Synthesis

Strategy Description Example Application Citation(s)
Chiral Pool Synthesis Utilization of readily available enantiopure starting materials, such as amino acids or natural products. Synthesis of chiral azetidin-3-ones from natural amino acids. nih.gov
Chiral Auxiliaries Temporary incorporation of a chiral moiety to direct the stereochemical outcome of a reaction. Use of (R)- or (S)-tert-butanesulfinamide to synthesize enantiopure C2-substituted azetidines. nih.govacs.org
Diastereoselective Reactions Substrate-controlled reactions that favor the formation of one diastereomer over others. Iodine-mediated cyclization of homoallyl amines to form cis-2,4-disubstituted azetidines. researchgate.net
Catalytic Asymmetric Synthesis Use of a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate. Copper-catalyzed enantioselective boryl allylation of azetines to form 2,3-disubstituted azetidines. acs.org

Emerging Synthetic Approaches and Catalytic Methods for Azetidine Derivatives

The field of azetidine synthesis is continually evolving, with novel catalytic methods offering milder conditions, greater efficiency, and broader substrate scope. These emerging approaches are expanding the toolbox for constructing these strained heterocyclic systems.

Palladium-Catalyzed C(sp³)–H Amination Methodologies

Palladium-catalyzed C-H activation has emerged as a powerful tool for the construction of N-heterocycles. Specifically, the intramolecular amination of unactivated C(sp³)–H bonds provides a direct route to azetidines. nih.gov These methods often employ a picolinamide (B142947) (PA) directing group on the amine substrate to facilitate the cyclization at the γ-position. nih.govorganic-chemistry.org The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle, transforming a γ-C(sp³)–H bond into a C–N bond with high diastereoselectivity. organic-chemistry.org This strategy has been successfully applied to synthesize a variety of complex polycyclic and spirocyclic azetidines from readily available aliphatic and cycloalkyl amine substrates. acs.orgfigshare.com The methodology is valued for its use of low catalyst loadings, inexpensive reagents, and mild operating conditions. nih.govorganic-chemistry.org

Strain-Release Functionalization via Azabicyclo[1.1.0]butanes

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for functionalized azetidines. arkat-usa.org Their high ring strain provides a strong thermodynamic driving force for ring-opening reactions, allowing for the modular construction of diverse azetidine structures. organic-chemistry.orgbris.ac.uk The transformations of ABBs typically involve the cleavage of the central C-N bond, enabling functionalization at the 1 and 3 positions. arkat-usa.org

A variety of methods have been developed to trigger this strain-release functionalization. These include the reaction of lithiated ABBs with electrophiles, the copper-catalyzed alkylation with organometal reagents, and the nucleophilic ring-opening with Grignard reagents to form 1,3-bisarylated azetidines. arkat-usa.orgorganic-chemistry.org More recently, cation-driven activation strategies and methods promoted by aza-ortho-quinone methides have been reported, expanding the scope of accessible 1,3-functionalized azetidines. bohrium.comnih.gov

Photocatalytic and Electrocatalytic Approaches to Azetidine Synthesis

Modern synthetic chemistry has increasingly turned to photocatalysis and electrocatalysis to drive challenging transformations under mild conditions.

Photocatalytic Methods: Visible-light photocatalysis has enabled the development of novel [2+2] photocycloaddition reactions, known as the aza Paternò-Büchi reaction, for azetidine synthesis. researchgate.netrsc.org These reactions can be induced by photoredox catalysis, for example, using iridium or gold complexes to promote the cycloaddition between amines or oxime derivatives and various alkenes. acs.orgacs.orgnih.gov This approach is characterized by its operational simplicity and allows for the stereoselective synthesis of highly functionalized azetidines from readily available precursors. acs.orgnih.gov Another photocatalytic strategy involves radical strain-release of ABBs, where a photosensitizer generates radical intermediates that are intercepted by the ABB to yield densely functionalized azetidines. chemrxiv.org

Electrocatalytic Methods: Electrocatalysis offers an alternative approach, avoiding the need for chemical oxidants. An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been developed to access azetidines. nih.govacs.org This process often utilizes a combination of cobalt catalysis and electricity to regioselectively generate a key carbocationic intermediate that undergoes intramolecular C-N bond formation. organic-chemistry.orgnih.govacs.orgresearchgate.net This electrochemical protocol is particularly notable for its ability to synthesize highly strained azetidine rings, a transformation that can be challenging with conventional methods. researchgate.net

Table 3: Summary of Emerging Synthetic Approaches for Azetidines

Method Catalyst/Promoter Key Transformation Advantages Citation(s)
Pd-Catalyzed C-H Amination Palladium(II) salts Intramolecular amination of γ-C(sp³)-H bonds High diastereoselectivity, mild conditions, uses unactivated C-H bonds. nih.govorganic-chemistry.orgacs.org
Strain-Release of ABBs Organolithiums, Grignard reagents, Lewis acids Ring-opening of azabicyclo[1.1.0]butane (ABB) Modular synthesis, access to diverse 1,3-disubstituted azetidines. arkat-usa.orgorganic-chemistry.orgbris.ac.uknih.gov
Photocatalysis Iridium or Gold complexes [2+2] Aza Paternò-Büchi cycloaddition Uses visible light, mild conditions, high stereoselectivity. acs.orgacs.orgnih.gov
Electrocatalysis Cobalt complexes/Electricity Intramolecular hydroamination of allylic amines Avoids chemical oxidants, regioselective, synthesizes strained rings. nih.govacs.orgresearchgate.net

Nickel-Catalyzed Cross-Coupling Reactions in Azetidine Functionalization

The functionalization of the azetidine scaffold using nickel-catalyzed cross-coupling reactions has emerged as a powerful and sustainable strategy in organic synthesis. calstate.edudigitellinc.com Nickel, being more earth-abundant and cost-effective than precious metals like palladium, presents an attractive alternative for forging new carbon-carbon and carbon-heteroatom bonds. calstate.edursc.org These reactions leverage the inherent ring strain of azetidines, which can serve as versatile precursors for nickel-catalyzed transformations. digitellinc.com

A key area of development is the direct C-H functionalization of N-heterocycles, where nickel catalysis has been instrumental. mdpi.com Methodologies for nickel-catalyzed intramolecular C(sp²)–H alkylation have been developed, demonstrating the utility of this approach in constructing complex heterocyclic systems. mdpi.com Furthermore, migratory C-H functionalization via 1,4-Ni/H shift-selective cross-coupling represents an advanced platform for modifying sp² centers. nih.gov

Specific strategies for azetidine functionalization include:

Decarboxylative Cross-Coupling: A robust method has been developed for the synthesis of 2-heteroaryl azetidines, which are valuable building blocks in medicinal chemistry. thieme-connect.com This approach utilizes a decarboxylative cross-coupling of an azetidine-based redox-active ester with heteroaryl halides, demonstrating efficacy with a range of bipyridine and phenanthroline ligands. thieme-connect.com

Coupling with Organometallic Reagents: Enantiomerically pure 2-alkyl azetidines have been synthesized through a highly regioselective nickel-catalyzed cross-coupling of aliphatic organozinc reagents with an aziridine precursor, which then cyclizes to form the azetidine ring. nih.gov This highlights the utility of nickel in constructing the core azetidine structure itself.

Strain-Release Functionalization: A synergistic approach combining bromide and nickel catalysis allows for the Suzuki Csp²–Csp³ cross-coupling of 1-azabicyclo[1.1.0]butane (ABB) with boronic acids. acs.org The reaction proceeds via a bromide-catalyzed ring-opening of ABB to form a redox-active azetidine intermediate, which then engages in the nickel-catalyzed radical cross-coupling. acs.org

The table below summarizes key research findings in this area.

Catalyst SystemCoupling PartnersProduct TypeKey FeaturesReference
NiBr₂(dme) / dtbbpyAzetidine Redox Active Ester + Heteroaryl Iodide2-Heteroaryl AzetidinesDecarboxylative coupling platform; suitable for diverse heterocycles. thieme-connect.com
Nickel CatalystAliphatic Organozinc Reagent + Aziridine Precursor2-Alkyl AzetidinesRegioselective coupling followed by cyclization to form the azetidine ring. nih.gov
NiBr₂1-Azabicyclo[1.1.0]butane + Aryl Boronic AcidsAll-Carbon Quaternary AzetidinesSynergistic bromide and nickel catalysis via a strain-release mechanism. acs.org
Ni(cod)₂ / IMesAlkenyl-substituted Imidazolium SaltsFused N-HeterocyclesIntramolecular C(sp²)–H alkylation. mdpi.com

Chemical Reactivity and Derivatization of the Azetidine Core

The chemical reactivity of the azetidine ring is dominated by its significant ring strain, making it susceptible to transformations not commonly observed in larger, more stable heterocyclic systems like pyrrolidines or piperidines. nih.govambeed.com This inherent reactivity allows for a diverse range of derivatizations through ring-opening, ring-expansion, and functionalization reactions.

Ring Opening Reactions of Azetidines

Ring-opening reactions of azetidines are a primary manifestation of their ring strain. calstate.edu These transformations are typically facilitated by converting the azetidine into a more reactive quaternary ammonium (B1175870) salt or through catalysis with Lewis acids. magtech.com.cn The regioselectivity of the ring-opening is highly dependent on the substitution pattern of the azetidine ring.

Nucleophilic Ring Opening: This is a major class of azetidine reactions. magtech.com.cn Nucleophiles generally attack the less sterically hindered carbon adjacent to the nitrogen atom. However, electronic effects can override steric factors. magtech.com.cn For instance, substituents like aryl or carboxylate groups can stabilize a transition state, directing the nucleophilic attack to the adjacent carbon. magtech.com.cn

Acid-Catalyzed Intramolecular Ring Opening: In the presence of acid, the azetidine nitrogen can be protonated, activating the ring for nucleophilic attack. nih.gov A pendant nucleophilic group within the same molecule, such as an amide, can attack the strained ring, leading to an intramolecular ring-opening and rearrangement. nih.gov This can result in the formation of more stable structures, such as lactones or lactams, and represents a potential decomposition pathway for certain azetidine-containing compounds. nih.gov Photochemically generated 3-phenylazetidinols have also been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgresearchgate.net

Reaction TypeConditionsControlling FactorsResulting ProductsReference
Nucleophilic Ring OpeningLewis Acid or QuaternizationSteric hindrance and electronic effects of substituents.γ-Amino derivatives (e.g., alcohols, amines) magtech.com.cn
Intramolecular Ring OpeningAcidic pH (e.g., pH 1.8)Presence of a pendant nucleophile (e.g., amide).Lactones, Lactams nih.gov
Photochemical Intermediate Ring OpeningAddition of electron-deficient ketones or boronic acids.Generation of strained azetidinol (B8437883) intermediate.Aminodioxolanes beilstein-journals.orgresearchgate.net

Ring Expansion Reactions Leading to Higher Homologs (e.g., Pyrrolidines, Oxazinanones)

The strain within the azetidine ring can be harnessed to drive ring expansion reactions, providing synthetic routes to larger, often more stable, nitrogen-containing heterocycles like pyrrolidines. nih.govresearchgate.net These transformations are synthetically valuable for accessing diverse molecular scaffolds.

One prominent strategy involves a one-carbon ring expansion via an ammonium ylide nih.govmdpi.com-Stevens rearrangement. nih.gov This can be achieved by treating an azetidine with a diazo compound in the presence of a metal catalyst, which generates a carbene that subsequently reacts to form the expanded pyrrolidine (B122466) ring. nih.gov

Another well-documented method involves the intramolecular N-alkylation of azetidines bearing a suitable side chain. For example, azetidines with a 3-hydroxypropyl side chain at the 2-position can be activated to undergo intramolecular cyclization, forming a strained 1-azoniabicyclo[3.2.0]heptane intermediate. nih.gov Subsequent cleavage of this bicyclic system by various nucleophiles (such as cyanide, azide, or acetate) leads to a mixture of ring-expanded pyrrolidines and, in some cases, seven-membered azepanes. nih.gov The distribution of the resulting products is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile used. nih.gov

Reaction TypeKey Reagents/IntermediatesProduct(s)Mechanism HighlightsReference
One-Carbon HomologationDiazo compound, Copper catalystPyrrolidines nih.govmdpi.com-Stevens rearrangement of an ammonium ylide. nih.gov
Intramolecular Cyclization-Expansion2-(3-hydroxypropyl)azetidine, Activating agent, Nucleophile (CN⁻, N₃⁻, AcO⁻)Pyrrolidines, AzepanesFormation and subsequent nucleophilic opening of a bicyclic azetidinium salt. nih.gov

N-Functionalization and C-Substitution of Azetidine Derivatives

The functionalization of the azetidine ring at both its nitrogen and carbon atoms is crucial for its application in medicinal chemistry and materials science. medwinpublishers.comacs.org These modifications allow for the fine-tuning of a molecule's physicochemical properties.

N-Functionalization: The secondary amine of an unsubstituted azetidine core is a versatile handle for introducing a wide array of substituents. Standard and robust reactions commonly used in medicinal chemistry are applicable, including:

Reductive amination

Amide and sulfonamide bond formation

Buchwald-Hartwig and nucleophilic aromatic substitution (SₙAr) reactions for N-arylation acs.org

Coupling with SF₅-transfer reagents to form novel N–SF₅ azetidines chemrxiv.org

C-Substitution: Introducing substituents onto the carbon framework of the azetidine ring can be more challenging, but various methods have been developed.

C3-Substitution: Aza-Michael additions of NH-heterocycles to methyl 2-(N-Boc-azetidin-3-ylidene)acetate provide a reliable route to functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov

C2-Substitution: Chiral C2-substituted azetidines, which are important but less common, can be synthesized with high stereoselectivity through methods involving chiral auxiliaries. acs.org

C2,3-Disubstitution: A copper-catalyzed asymmetric boryl allylation of azetines has been developed to access chiral 2,3-disubstituted azetidines, which were previously difficult to synthesize. acs.org

Functionalization TypeReactionPositionKey FeaturesReference
N-FunctionalizationReductive Amination, Amide Coupling, SₙArN1Robust, widely used methods for diversification. acs.org
C-SubstitutionAza-Michael AdditionC3Efficient route to 3-substituted azetidine amino acid derivatives. nih.gov
C-SubstitutionOrganometallic addition to sulfinimineC2Stereoselective synthesis of chiral C2-substituted azetidines. acs.org
C-SubstitutionCu-catalyzed Boryl AllylationC2, C3Enantioselective difunctionalization of azetines. acs.org

Synthesis of 2-Azetidinone Analogues (β-Lactams)

The 2-azetidinone, or β-lactam, is a highly significant heterocyclic motif, most notably as the core structure of penicillin and cephalosporin (B10832234) antibiotics. nih.govjgtps.com The synthesis of these strained cyclic amides can be achieved through several routes, often involving cyclization reactions.

The most general and widely used method for constructing the β-lactam ring is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction. mdpi.comtandfonline.comresearchgate.net In this reaction, a ketene reacts with an imine to form the 2-azetidinone ring. Ketenes are typically generated in situ from acyl chlorides by treatment with a tertiary amine, such as triethylamine. mdpi.comderpharmachemica.com This method is highly versatile and allows for the synthesis of a wide variety of substituted β-lactams. mdpi.com

Alternative synthetic strategies include:

Cyclization of β-Amino Acids: β-Amino acids can be cyclized to form β-lactams using dehydrating agents like diphenylphosphoryl chloride. jgtps.com

Ring Expansion of Aziridines: In certain cases, aziridine derivatives can be carbonylated using reagents like nickel tetracarbonyl to yield 2-azetidinones. jgtps.com

Microwave-Assisted Synthesis: Modern methods employing microwave irradiation have been developed to accelerate the synthesis of 2-azetidinones, often providing higher yields and shorter reaction times compared to conventional heating. tandfonline.comderpharmachemica.com

Synthetic MethodKey PrecursorsReaction ConditionsKey FeaturesReference
Staudinger CycloadditionImine + Acyl ChlorideTertiary amine base (e.g., Et₃N)Most common and versatile method for β-lactam synthesis. mdpi.comresearchgate.net
β-Amino Acid Cyclizationβ-Amino AcidCyclizing/dehydrating agent (e.g., diphenylphosphoryl chloride)Direct cyclization of an open-chain precursor. jgtps.com
Microwave-Assisted CycloadditionImine + Chloroacetyl ChlorideMicrowave irradiation"Green chemistry" approach with faster reaction times and high yields. tandfonline.comderpharmachemica.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Conformational Analysis and Steric Effects of the Azetidine (B1206935) Scaffold on Bioactivity

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a key structural feature that imparts significant conformational rigidity. enamine.netambeed.com Unlike more flexible aliphatic chains or larger rings, the azetidine scaffold limits the number of accessible conformations, which can lead to a more favorable entropic profile upon binding to a biological target. enamine.net This pre-defined spatial orientation of substituents can result in higher binding affinity and selectivity. enamine.net

While inherently strained, the azetidine ring possesses greater chemical stability than the three-membered aziridine (B145994) ring, making it a more robust scaffold for drug development. enamine.net The puckered nature of the azetidine ring allows for axial and equatorial positioning of substituents, which can be critical for precise interactions within a receptor's binding pocket. Theoretical and experimental studies on related 3-substituted azetidines, such as 3-aminoazetidine-3-carboxylic acid, show that the ring can act as a potent inducer of specific secondary structures like β-turns in peptides. researchgate.net The incorporation of 2-alkyl-2-carboxyazetidines into peptides has also been shown to induce γ-turns. acs.org This ability to dictate a specific three-dimensional geometry is a powerful tool in rational drug design. The spirocyclic arrangement of some azetidines, where the four-membered ring is perpendicular to an adjacent ring, further enhances structural rigidity and provides distinct vectors for chemical exploration. technologynetworks.com

Elucidation of the Role of 2,6-Dichlorophenyl Substitution in Ligand-Target Interactions

The 2,6-dichlorophenyl group is a common substituent in pharmacologically active molecules, and its presence on the azetidine scaffold is critical for modulating biological activity. The two chlorine atoms in the ortho positions of the phenyl ring exert profound steric and electronic effects.

Sterically, the bulky chlorine atoms restrict the rotation of the phenyl ring, forcing it into a specific, likely perpendicular, orientation relative to the methylene (B1212753) linker and the azetidine core. This conformational constraint can be crucial for fitting into a well-defined binding pocket and avoiding steric clashes with the target protein. In studies of pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors, the 6-(2,6-dichlorophenyl) moiety was a key feature of potent compounds. nih.govresearchgate.net Similarly, a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor, LY3154207, features a 2-(2,6-dichlorophenyl)acetyl group, where this specific substitution pattern is vital for its activity. acs.orgnih.gov

Electronically, the chlorine atoms are electron-withdrawing, which modifies the charge distribution of the aromatic ring. This can influence cation-π or other non-covalent interactions with receptor residues. Furthermore, the chlorine atoms can participate in specific halogen bonds with electron-donating atoms (like oxygen or nitrogen) in the protein backbone or side chains, which can significantly contribute to binding affinity. researchgate.net Another key role of ortho-dichloro substitution is to block metabolically labile positions on the aromatic ring, thereby preventing oxidative metabolism and improving the pharmacokinetic profile of the compound. nih.gov

Impact of Azetidine Ring Substituents on Pharmacological Profiles and Selectivity

While the 3-[(2,6-dichlorophenyl)methyl] group is the primary pharmacophore, substitutions at other positions on the azetidine ring, particularly on the ring nitrogen (position 1), have a profound impact on affinity and selectivity. The nitrogen atom serves as a key handle for chemical modification, allowing for the introduction of various substituents that can fine-tune the compound's properties. nih.govnih.gov

In a series of 3-aryl-3-arylmethoxyazetidines, which are structurally related to the title compound, N-alkylation was shown to be a critical determinant of activity at monoamine transporters. nih.gov Specifically, N-methyl analogues generally displayed higher affinity for the serotonin (B10506) transporter (SERT) compared to their corresponding N-unsubstituted (NH) counterparts. nih.gov However, for certain substitution patterns, the NH analogues retained high SERT affinity while showing reduced dopamine transporter (DAT) affinity, thereby improving selectivity. nih.gov

This demonstrates that the substituent on the azetidine nitrogen can influence interactions with the primary binding site or with secondary, allosteric sites on the transporter proteins. It can also significantly alter the physicochemical properties of the molecule, such as its basicity (pKa) and lipophilicity, which in turn affects target engagement, membrane permeability, and pharmacokinetic properties.

SAR and Lead Optimization for Specific Biological Targets

The 3-[(2,6-dichlorophenyl)methyl]azetidine scaffold has been investigated for its potential to modulate various biological targets, including monoamine transporters and G-protein coupled receptors (GPCRs).

The azetidine scaffold has proven to be a suitable replacement for the tropane (B1204802) scaffold found in many monoamine transporter inhibitors. nih.gov A study on 3-aryl-3-arylmethoxyazetidines revealed that these compounds generally exhibit high affinity and selectivity for SERT over DAT. nih.gov

The substitution pattern on the aryl rings is a key determinant of transporter affinity and selectivity. For instance, placing a 3,4-dichloro substitution on the 3-arylmethoxy moiety led to very high SERT affinity. nih.gov Conversely, placing the 3,4-dichlorophenyl group at the 3-aryl position tended to increase DAT affinity, thereby reducing the SERT/DAT selectivity ratio. nih.gov N-methylation generally enhanced SERT affinity. nih.gov The compound N-methyl-3-(3,4-dichlorophenylmethoxy)-3-(4-chlorophenyl)azetidine, for example, displayed a K_i of 1.0 nM for SERT and a DAT/SERT selectivity of 2800, highlighting the potential for generating highly selective SERT inhibitors from this class. nih.gov

Table 1: Monoamine Transporter Binding Affinities of Selected 3-Aryl-3-arylmethoxyazetidine Analogs Data sourced from a study on related azetidine derivatives and presented to illustrate SAR principles. nih.gov

Compound ID3-Aryl Substituent3-Arylmethoxy SubstituentN-SubstituentDAT K_i (nM)SERT K_i (nM)Selectivity (DAT/SERT)
6c 4-chlorophenyl3,4-dichlorophenylH>100002.8>3571
7c 4-chlorophenyl3,4-dichlorophenylMe28001.02800
6g 3,4-dichlorophenylPhenylH12004427
7g 3,4-dichlorophenylPhenylMe12004427
6h 4-chlorophenyl4-chlorophenylH>100002.9>3448
7h 4-chlorophenyl4-chlorophenylMe>100001.8>5555

This interactive table summarizes the binding affinities (K_i) at the dopamine transporter (DAT) and serotonin transporter (SERT) for a series of N-H (6-series) and N-Methyl (7-series) 3-aryl-3-arylmethoxyazetidines. The data illustrates how substitutions on the aryl rings and the azetidine nitrogen modulate potency and selectivity.

While the azetidine scaffold is versatile, specific SAR data for this compound at certain GPCRs is limited in publicly available literature.

5-HT1A Receptor: The 5-HT1A receptor is a well-established target for anxiolytics and antidepressants. nih.gov Ligands for this receptor often belong to chemical classes such as arylpiperazines. nih.govnih.gov While azetidine-containing compounds have been explored as 5-HT receptor ligands, detailed SAR studies focusing on the this compound core for the 5-HT1A receptor are not extensively documented.

NK2 Receptor: Neurokinin-2 (NK2) receptor antagonists have been investigated for conditions like asthma. nih.gov Much of the early work in this area focused on peptide-based antagonists, which are structurally distinct from small molecule heterocycles. nih.gov The development of small molecule, non-peptide NK2 antagonists containing heterocyclic scaffolds has been pursued, but specific data for the title compound is scarce.

S1P5 Receptor: Sphingosine-1-phosphate (S1P) receptors are involved in various physiological processes, and modulators are used to treat conditions like multiple sclerosis. nih.gov The S1P5 subtype is a target for neurodegenerative disorders. nih.gov Patents have been filed that claim azetidine derivatives as S1P receptor modulators, indicating the scaffold's potential relevance to this target class, though specific SAR details are often proprietary. google.com

A critical aspect of lead optimization is ensuring adequate metabolic stability to achieve sufficient drug exposure in vivo. nih.gov The azetidine scaffold can offer advantages over other nitrogen-containing heterocycles but also presents unique metabolic liabilities.

In one study, an azetidine-containing DGAT2 inhibitor demonstrated lower intrinsic clearance compared to a similar piperidine-containing analog. nih.gov However, this azetidine derivative was found to undergo facile cytochrome P450 (CYP)-mediated oxidation at the carbon adjacent to the nitrogen, leading to azetidine ring scission. nih.gov This highlights a potential metabolic weak point of the azetidine ring system that must be addressed during drug design, for instance by modifying substituents to sterically hinder the site of oxidation.

Table 2: Metabolic Stability of Selected Azetidine-Containing Compounds in Non-Human Microsomes Data compiled from various studies to illustrate metabolic properties.

Compound ClassKey Structural FeatureSystemStability MetricResultSource
Azetidine-coumarin hybridDinitroazetidineRat Liver MicrosomesMetabolic Bioavailability (MF%)9.44% researchgate.net
Azetidine-coumarin hybridDinitroazetidineMouse Liver MicrosomesMetabolic Bioavailability (MF%)6.48% researchgate.net
Amide-based DGAT2 InhibitorN-linked azetidineHuman Liver MicrosomesMetabolic Pathwayα-carbon oxidation, ring scission nih.gov
General Compound SetVariousRat Hepatocytes% Remaining (60 min)Variable, compound dependent acs.org

This interactive table presents metabolic stability data for different azetidine-containing compounds in non-human biological systems. The data illustrates that while some azetidines can be liable to ring-opening metabolism, others show improved stability compared to parent structures, underscoring the context-dependent nature of metabolic fate.

Biological and Pharmacological Investigations in Vitro and Preclinical Non Human Studies

Comprehensive Evaluation of Biological Activity Profiles of 3-[(2,6-Dichlorophenyl)methyl]azetidine and its Analogs

Research into compounds structurally analogous to this compound has revealed a range of biological activities, spanning from interactions with central nervous system receptors to antimicrobial effects. These findings form the basis for predicting the potential pharmacological landscape of the title compound.

Analogs of this compound have demonstrated significant interactions with key protein targets in the central nervous system, suggesting potential applications in neurological and psychiatric disorders.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition:

A series of novel cis- and trans-azetidine analogs, structurally related to norlobelane, have been identified as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2). These compounds effectively inhibited the uptake of [³H]dopamine into synaptic vesicles isolated from rat brains, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov The central four-membered azetidine (B1206935) ring was a key structural modification in these analogs. The cis-4-methoxy analog 22b was found to be the most potent inhibitor in this series, being approximately twofold more potent than lobelane and norlobelane. nih.gov The potent VMAT2 inhibitory activity of these azetidine-containing compounds suggests that this compound could also modulate monoaminergic neurotransmission.

Neurokinin-2 (NK₂) Receptor Antagonism:

A novel class of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones has been developed as selective and potent antagonists of the neurokinin-2 (NK₂) receptor. nih.gov These compounds, which feature both a dichlorophenyl group and a 3-substituted azetidine ring, have shown excellent functional potency in assays using rabbit pulmonary artery (RPA) and human bladder smooth muscle. nih.gov For instance, the sulfamide analogue 33 demonstrated high potency with a pA₂ of 8.9 in the RPA assay and a pKᵦ of 8.9 in human bladder smooth muscle. nih.gov Furthermore, this compound exhibited high selectivity for the NK₂ receptor over the NK₁ and NK₃ receptors. nih.gov The structural similarities suggest that this compound may also exhibit affinity for tachykinin receptors. nih.gov

Table 1: Receptor Binding and Functional Assay Data for Analogs of this compound
Compound/AnalogTargetAssayActivity (Kᵢ, pA₂, IC₅₀)Reference
cis-4-methoxy Azetidine Analog (22b)VMAT2[³H]Dopamine Uptake InhibitionKᵢ = 24 nM nih.gov
trans-methylenedioxy Azetidine Analog (15c)VMAT2[³H]Dopamine Uptake InhibitionKᵢ = 31 nM nih.gov
LobelaneVMAT2[³H]Dopamine Uptake InhibitionKᵢ = 45 nM nih.gov
NorlobelaneVMAT2[³H]Dopamine Uptake InhibitionKᵢ = 43 nM nih.gov
Sulfamide Analog (33)NK₂ ReceptorRabbit Pulmonary Artery (RPA)pA₂ = 8.9 nih.gov
Sulfamide Analog (33)NK₂ ReceptorRadioligand BindingIC₅₀ = 4 nM nih.gov
Sulfamide Analog (33)NK₁ ReceptorRadioligand BindingIC₅₀ = 7.9 µM nih.gov
Sulfamide Analog (33)NK₃ ReceptorRadioligand BindingIC₅₀ = 1.8 µM nih.gov

The azetidine scaffold is a component of various enzyme inhibitors, and the dichlorophenyl group can contribute to binding affinity.

Acetylcholinesterase (AChE) Inhibition: While not containing an azetidine ring, compounds with a dichlorophenyl moiety have been investigated as acetylcholinesterase inhibitors. A series of oxadiazole derivatives were evaluated, and while the most potent inhibitors contained other substitutions, this line of research indicates that the dichlorophenyl group is compatible with binding to the active or allosteric sites of AChE. nih.gov The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, and further investigation into dichlorophenyl-containing azetidines could be warranted. mdpi.com

GABA Uptake Inhibition: Studies on azetidine derivatives as conformationally constrained GABA or β-alanine analogs have shown their potential as GABA-uptake inhibitors. Specifically, azetidin-2-ylacetic acid derivatives with lipophilic moieties demonstrated the highest potency at the GAT-1 transporter, with IC₅₀ values in the low micromolar range. nih.gov This suggests that the azetidine ring can serve as a scaffold for interacting with neurotransmitter transporters.

The azetidine ring and halogenated phenyl groups are present in a variety of compounds with demonstrated antimicrobial properties.

Antibacterial and Antifungal Activity: Chalcone derivatives containing a 2,3-dichlorophenyl moiety have shown antibacterial activity comparable to benzyl penicillin against Proteus vulgaris. nih.gov Additionally, compounds with a 2,4-dichlorophenyl group have exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. actascientific.com The presence of chlorine atoms on the phenyl ring is often associated with enhanced antimicrobial effects.

Antitubercular Activity: A series of spirocyclic azetidines have demonstrated potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. mdpi.comnih.govresearchgate.netnih.gov These compounds were found to inhibit the assembly of mycolic acids, a crucial component of the mycobacterial cell envelope. nih.gov Some of these spirocycles incorporate substituted phenyl rings, and while a dichlorophenyl group was not explicitly tested in the most potent analogs, the general activity of this class of azetidines is noteworthy. For example, certain azetidin-2-one analogues have shown promising activity against the Mtb H₃₇Rv strain, with MIC values as low as 0.78 µg/mL. ijbpas.com

Table 2: Antimicrobial Activity of Structurally Related Analogs
Compound Class/AnalogOrganismActivity (MIC)Reference
Azetidin-2-one Analog (4g)Mycobacterium tuberculosis H₃₇Rv0.78 µg/mL ijbpas.com
Azetidin-2-one Analog (4f)Mycobacterium tuberculosis H₃₇Rv1.56 µg/mL ijbpas.com
BGAz-002 - BGAz-005Mycobacterium tuberculosis H₃₇Rv<10 µM nih.gov
Chalcone with 2,3-dichlorophenyl (A1)Proteus vulgarisZone of Inhibition: 20 mm nih.gov
5-(6-(2,4-dichlorophenyl)- mdpi.comnih.govresearchgate.nettriazolo[3,4-b] nih.govmdpi.comresearchgate.netthiadiazol-3-yl)benzene-1,2,3-triolS. aureusActive actascientific.com
5-(6-(2,4-dichlorophenyl)- mdpi.comnih.govresearchgate.nettriazolo[3,4-b] nih.govmdpi.comresearchgate.netthiadiazol-3-yl)benzene-1,2,3-triolE. coliActive actascientific.com

Anti-inflammatory Activity:

The azetidine moiety is found in compounds with anti-inflammatory properties. nih.gov A novel azetidine derivative, KHG26792, demonstrated anti-inflammatory and anti-oxidative effects in β-amyloid-treated microglial cells by attenuating the production of inflammatory mediators like IL-6, IL-1β, and TNF-α. nih.gov The mechanism was linked to the phosphorylation of the Akt/GSK-3β signaling pathway and decreased translocation of NF-κB. nih.gov

Anticonvulsant Activity:

Various derivatives of azetidine have been evaluated for anticonvulsant properties. ijbpas.com A study of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides identified compounds with broad-spectrum anticonvulsant activity in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models in mice. mdpi.com While structurally distinct from the title compound, these findings highlight the potential of small molecule scaffolds containing features like a phenyl ring and a heterocyclic amine to exhibit anticonvulsant effects.

Mechanistic Elucidation of Biological Actions

The potential mechanisms of action for this compound can be inferred from the molecular targets identified for its structural analogs.

Based on the activities of its analogs, the primary molecular targets for this compound are likely to be within the central nervous system.

Vesicular Monoamine Transporter 2 (VMAT2): The potent inhibition of VMAT2 by azetidine analogs of norlobelane strongly suggests that this transporter is a key molecular target. nih.gov Inhibition of VMAT2 leads to a depletion of vesicular monoamine stores, which in turn reduces the amount of neurotransmitter released into the synapse. patsnap.com This mechanism is relevant for a variety of neurological and psychiatric conditions. Recent cryo-electron microscopy studies of human VMAT2 have provided detailed insights into its structure and the binding sites for inhibitors, which could facilitate the design of new therapeutics. nih.gov

Neurokinin-2 (NK₂) Receptor: The high affinity and selectivity of dichlorophenyl- and azetidine-containing piperidones for the NK₂ receptor indicate that this G-protein coupled receptor is another probable target. nih.gov Antagonism of the NK₂ receptor has therapeutic potential in conditions such as asthma, irritable bowel syndrome, and anxiety. nih.gov

Mycolic Acid Biosynthesis Pathway: For antitubercular activity, the mechanism observed for other azetidine derivatives involves the inhibition of mycolic acid assembly, a critical process for the integrity of the mycobacterial cell wall. nih.gov This provides a specific and validated target for antitubercular drug development.

Characterization of Ligand-Receptor Interaction Dynamics

A series of novel 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones have been synthesized and evaluated for their antagonist activity at the neurokinin-2 (NK2) receptor. acs.org Functional potency was assessed in isolated tissue preparations, specifically the rabbit pulmonary artery (RPA) and human bladder smooth muscle. acs.org

One exemplary compound from this series, 1-benzyl-5-(3,4-dichlorophenyl)-5-{2-[3-(4-morpholinyl)-1-azetidinyl]ethyl}-2-piperidone, demonstrated excellent functional potency in the rabbit pulmonary artery assay with a pA2 value of 9.3. acs.org Further optimization of the N-lactam substituent led to the identification of other potent analogs. For instance, a compound with an N-cyclopropylmethyl group (compound 29 in the original research) showed good functional potency with a pA2 of 8.1 in the same assay. acs.org

Subsequent modifications to the 3-substituent of the azetidine ring in the N-cyclopropylmethyl lactam series led to the discovery of a sulfamide analogue (compound 33 in the original research) with high potency in both the rabbit pulmonary artery (pA2 = 8.9) and human bladder smooth muscle (pKb = 8.9) functional assays. acs.org This particular analog also exhibited high selectivity for the NK2 receptor over the related human neurokinin-1 (h-NK1) and human neurokinin-3 (h-NK3) receptors in radioligand binding studies. acs.org

Table 1: Functional Potency of Selected Dichlorophenyl-Azetidine Analogs at the NK2 Receptor
CompoundAssay SystemPotency (pA2 / pKb)
1-benzyl-5-(3,4-dichlorophenyl)-5-{2-[3-(4-morpholinyl)-1-azetidinyl]ethyl}-2-piperidoneRabbit Pulmonary Artery9.3 (pA2)
N-cyclopropylmethyl lactam analog (29)Rabbit Pulmonary Artery8.1 (pA2)
Sulfamide analog (33)Rabbit Pulmonary Artery8.9 (pA2)
Human Bladder Smooth Muscle8.9 (pKb)

In Vitro Metabolic Stability and Metabolite Identification in Non-Human Biological Matrices

The metabolic stability of the dichlorophenyl-azetidine analogs was investigated in vitro using human liver microsomes (HLM). acs.org The stability is often expressed as the half-life (T1/2), which is the time taken for 50% of the compound to be metabolized.

The initial lead compound in the series, 1-benzyl-5-(3,4-dichlorophenyl)-5-{2-[3-(4-morpholinyl)-1-azetidinyl]ethyl}-2-piperidone, showed a half-life of 70 minutes in HLM. acs.org Efforts to improve metabolic stability by modifying the N-lactam substituent were successful. The incorporation of a cyclopropylmethyl group in this position resulted in a significantly less lipophilic analog (compound 29) with high in vitro metabolic stability, reflected by a half-life of 120 minutes in HLM. acs.org

Further optimization led to the sulfamide analogue (compound 33), which possessed excellent metabolic stability in vitro, with a half-life greater than 120 minutes in human liver microsomes. acs.org This enhanced stability was a key factor in its selection as a promising candidate for further development. nih.gov

Table 2: In Vitro Metabolic Stability of Selected Dichlorophenyl-Azetidine Analogs in Human Liver Microsomes (HLM)
CompoundMetabolic Stability (T1/2 in HLM)
1-benzyl-5-(3,4-dichlorophenyl)-5-{2-[3-(4-morpholinyl)-1-azetidinyl]ethyl}-2-piperidone70 minutes
N-cyclopropylmethyl lactam analog (29)120 minutes
Sulfamide analog (33)> 120 minutes

In terms of metabolite identification for this class of compounds, studies on the relatively lipophilic lead, 1-benzyl-5-(3,4-dichlorophenyl)-5-{2-[3-(4-morpholinyl)-1-azetidinyl]ethyl}-2-piperidone, revealed that N-benzyl oxidation was a major metabolic route. acs.org This finding guided the subsequent structural modifications aimed at reducing metabolism by cytochrome P450 enzymes. acs.org

Computational and Spectroscopic Characterization Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

For a molecule like 3-[(2,6-Dichlorophenyl)methyl]azetidine, which possesses rotatable bonds, DFT calculations would be employed to identify its most stable three-dimensional conformations. This analysis would involve mapping the potential energy surface by systematically rotating the bonds connecting the azetidine (B1206935) ring, the methylene (B1212753) bridge, and the dichlorophenyl group. The results would be presented in a data table listing the relative energies of different conformers, highlighting the most energetically favorable structures.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. An analysis for this compound would involve calculating the energies of these frontier orbitals. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would also be visualized to identify potential sites for electrophilic and nucleophilic attack.

Molecular Docking and Dynamics Simulations for Ligand-Biomacromolecule Interactions

These computational techniques are vital in drug discovery and development for predicting how a molecule might interact with a biological target, such as a protein.

Molecular docking simulations would be used to predict the preferred orientation of this compound when bound to a specific protein target. This would generate a binding model, and the strength of the interaction would be estimated by a docking score or binding affinity value. This information is critical for assessing the potential of the compound as a therapeutic agent.

A detailed analysis of the docked pose would reveal the specific noncovalent interactions that stabilize the ligand-protein complex. For this compound, this would likely involve identifying potential hydrogen bonds with the azetidine nitrogen, halogen bonds involving the chlorine atoms, and π-stacking interactions with the dichlorophenyl ring. These interactions would be tabulated with their corresponding distances and geometries.

Based on the identified binding mode and key interactions, a pharmacophore model could be developed. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. Such a model would be invaluable for virtual screening of large chemical libraries to identify other compounds with a similar interaction profile and potential therapeutic efficacy.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

A combination of sophisticated spectroscopic techniques is indispensable for the unambiguous structural confirmation of this compound. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity, functional groups, and spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the dichlorophenyl ring are expected to appear in the downfield region (typically δ 7.0-7.5 ppm). The protons of the azetidine ring and the methylene bridge would be observed in the upfield region. The coupling patterns (splitting of signals) would reveal the connectivity between adjacent protons. For instance, the protons on the azetidine ring would likely show complex splitting patterns due to coupling with each other and the methylene bridge protons.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atoms of the dichlorophenyl ring would resonate at lower field (δ 120-140 ppm), with the carbons bearing the chlorine atoms showing characteristic shifts. The carbons of the azetidine ring and the methylene bridge would appear at higher field. The chemical shifts provide direct evidence of the carbon skeleton.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity. A COSY spectrum would show correlations between coupled protons, confirming the proton-proton network within the azetidine ring and the methylene bridge. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive C-H assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.2 - 7.5128 - 135
Aromatic C-Cl-130 - 140
Aromatic C-CH₂-135 - 145
CH₂ (benzyl)3.0 - 3.535 - 45
CH (azetidine)3.5 - 4.040 - 50
CH₂ (azetidine)3.8 - 4.350 - 60
NH (azetidine)2.0 - 3.0-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine in the azetidine ring, typically appearing in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic CH₂ and CH groups would be observed around 2850-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region. The C-N stretching of the azetidine ring would be expected in the 1000-1200 cm⁻¹ range. The C-Cl stretching vibrations of the dichlorophenyl group would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing vibration of the dichlorophenyl ring would likely produce a strong Raman signal. The C-C backbone vibrations would also be observable.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H (azetidine)Stretch3300 - 3500IR
Aromatic C-HStretch3000 - 3100IR, Raman
Aliphatic C-HStretch2850 - 2960IR, Raman
C=C (aromatic)Stretch1450 - 1600IR, Raman
C-N (azetidine)Stretch1000 - 1200IR
C-ClStretch600 - 800IR

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks ([M+2]⁺ and [M+4]⁺) in a specific ratio (approximately 9:6:1), which is a definitive indicator of two chlorine atoms.

The fragmentation pattern would likely involve the cleavage of the benzylic C-C bond, leading to the formation of a stable dichlorobenzyl cation or a radical. Another common fragmentation pathway for azetidines is the opening of the four-membered ring. Analysis of these fragment ions helps to piece together the molecular structure. While no direct experimental mass spectrum is available for this specific compound, predicted data for a similar molecule, 3-[(2,6-difluorophenyl)methyl]azetidine (B3308275) hydrochloride, suggests that the molecular ion and characteristic fragments would be readily identifiable. uni.lu

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This would definitively establish the puckering of the azetidine ring and the relative orientation of the dichlorophenylmethyl substituent. The synthesis and crystal structure of other substituted azetidine derivatives have been reported, demonstrating the feasibility of this technique for this class of compounds. researchgate.netresearchgate.net

Chemometric Approaches for Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govijrar.org These models are valuable in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

For a series of azetidine derivatives, a QSAR study could be employed to understand how variations in the substituents on the azetidine ring or the phenyl group affect a particular biological activity, for instance, antimicrobial or anticancer properties as has been demonstrated for other azetidinone derivatives. nih.gov Similarly, a QSPR study could predict physicochemical properties like solubility, lipophilicity (logP), or melting point.

The process involves:

Data Set Generation: A series of structurally related azetidine derivatives with known activities or properties is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic) are calculated for each molecule using computational chemistry software.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For this compound, a QSAR/QSPR model could be used to predict its potential biological activity or properties based on the models developed for similar azetidine-containing compounds. Studies on other azetidine derivatives have shown that descriptors related to molecular shape, electronic properties, and lipophilicity often play a crucial role in determining their biological activity. nih.govresearchgate.net

Future Directions and Broader Research Perspectives

Development of Novel and Sustainable Synthetic Routes for Azetidine (B1206935) Core Structures

The synthesis of the azetidine ring, a four-membered nitrogen-containing heterocycle, presents considerable challenges due to its inherent ring strain. jddtonline.infonih.gov However, the stability and unique chemical properties of this moiety have spurred the development of innovative and sustainable synthetic strategies. jddtonline.infonih.gov These methods are crucial for producing compounds like 3-[(2,6-Dichlorophenyl)methyl]azetidine and its derivatives in an efficient and environmentally friendly manner.

Modern synthetic approaches are moving away from harsh reagents and multi-step procedures towards more elegant solutions. Key areas of advancement include:

Catalytic Cyclization Reactions: The use of transition metal catalysts, such as lanthanum(III) triflate (La(OTf)₃), has enabled the regioselective intramolecular aminolysis of epoxy amines to form azetidine rings in high yields. researchgate.net Copper-catalyzed photoredox reactions are also being employed for the radical cyclization of ynamides to produce a variety of azetidines. google.com

Microwave-Assisted Synthesis: Microwave irradiation offers a rapid and efficient method for the one-pot synthesis of azetidines from alkyl dihalides and primary amines. researchgate.net This technique significantly reduces reaction times and can lead to improved yields.

Intermolecular C–H Amination: A notable advancement involves the selective, intermolecular C–H amination of bromoalkanes. This method allows for the introduction of a nitrogen atom, which is followed by ring closure to form the azetidine structure. This has been successfully applied in the total synthesis of the natural product penaresidin (B1208786) B, which contains an azetidine ring. acs.org

These evolving synthetic strategies provide a robust toolkit for the future production of complex azetidine derivatives, including this compound, facilitating further research into their properties and applications.

Discovery of Undiscovered Biological Targets and Therapeutic Utility for this compound

Azetidine-containing compounds have shown a diverse range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govacgpubs.org While the specific biological targets of this compound are not yet defined, research on structurally similar compounds provides compelling directions for future investigation.

A particularly promising area is the role of azetidine derivatives as neurokinin (NK) receptor antagonists . The neurokinin system is implicated in a variety of physiological processes, and its modulation is a target for treating conditions like gastrointestinal disorders. acgpubs.org Research has identified azetidine derivatives that act as potent and selective antagonists of the neurokinin-2 (NK₂) receptor. jmchemsci.com For instance, a class of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones has been developed with high affinity for the NK₂ receptor. jmchemsci.com The presence of a dichlorophenyl group in these active compounds suggests that this compound could exhibit similar activity and warrants investigation as a potential neurokinin receptor antagonist.

Furthermore, azetidine derivatives have been explored as inhibitors of GABA uptake, which is relevant for neurological disorders. jmchemsci.com The structural rigidity of the azetidine ring makes it an attractive scaffold for designing conformationally constrained analogs of neurotransmitters like GABA. researchgate.netjmchemsci.com

Future research should focus on screening this compound against a panel of biological targets, with a particular emphasis on G-protein coupled receptors like the neurokinin receptors.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Azetidine Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and optimization of new therapeutic agents. These computational approaches can be instrumental in exploring the therapeutic potential of azetidine derivatives, including this compound.

Key applications of AI and ML in this context include:

High-Throughput Virtual Screening: AI/ML models can rapidly screen vast virtual libraries of azetidine derivatives against specific biological targets, predicting their binding affinity and potential activity. This allows researchers to prioritize the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Deep generative models can design entirely new azetidine-based molecules with desired pharmacological properties. By learning from existing data, these models can propose novel structures that are optimized for potency, selectivity, and pharmacokinetic profiles.

Predictive Modeling: Machine learning algorithms can be trained to predict various properties of azetidine derivatives, such as their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as potential toxicity. This early-stage prediction can help to identify and eliminate compounds with unfavorable properties, reducing the time and cost of drug development.

By leveraging AI and ML, researchers can more rationally design and optimize azetidine-based drug candidates, increasing the efficiency and success rate of the drug discovery process.

Exploration of this compound in Materials Science and Agrochemical Applications

Beyond pharmaceuticals, the unique structural properties of azetidines open up possibilities for their use in other scientific and industrial fields, such as materials science and agrochemistry.

In Materials Science: The strained four-membered ring of azetidine makes it a suitable monomer for ring-opening polymerization. researchgate.net The cationic ring-opening polymerization of azetidine can produce poly(propylenimine) (PPI), a polymer with potential applications in CO₂ capture. The resulting polymers can be impregnated into porous materials like silica (B1680970) to create effective adsorbents for carbon dioxide. The specific substitution pattern of this compound could influence the properties of the resulting polymer, potentially leading to materials with tailored characteristics.

In Agrochemicals: The azetidine motif is also found in molecules with applications in agriculture. For example, the herbicide safener isoxadifen-ethyl (B1672638) contains a cyclic oxime that can be synthetically modified to include an azetidine ring. nih.gov Furthermore, a patent describes the use of certain azetidine derivatives for regulating plant growth. google.com L-azetidine-2-carboxylic acid, a naturally occurring azetidine derivative, has demonstrated antifungal activity against powdery mildew, a common plant disease. nih.gov These examples highlight the potential for discovering novel agrochemicals based on the azetidine scaffold. Future research could explore the herbicidal, fungicidal, or plant growth-regulating properties of this compound and its analogs.

Q & A

Q. What are the common synthetic routes for 3-[(2,6-Dichlorophenyl)methyl]azetidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, azetidine derivatives can be synthesized via reactions between 2,6-dichlorobenzyl halides and azetidine precursors under basic conditions (e.g., Na₂CO₃ or K₂CO₃) in polar aprotic solvents like DMF or THF. Optimization requires factorial design experiments to evaluate variables such as temperature (80–120°C), solvent polarity, and catalyst presence (e.g., Pd/C for hydrogenation steps). Reaction progress should be monitored via TLC or HPLC .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural elucidation, particularly for confirming the azetidine ring and dichlorophenyl substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. X-ray crystallography (if crystalline) and DFT calculations can further resolve stereoelectronic properties .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood due to potential volatility of intermediates. Waste containing halogenated byproducts must be segregated and disposed via licensed hazardous waste services. Emergency spill kits should include activated carbon and neutralizing agents (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways in synthesizing this compound derivatives?

  • Methodological Answer : Isotopic labeling (e.g., deuterated solvents or ¹⁵N-azetidine) combined with kinetic profiling (via in-situ IR or NMR) can identify rate-determining steps. Computational tools like Gaussian or ORCA can model transition states and intermediates. For example, density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict energy barriers for ring-closure or substitution reactions .

Q. How should researchers address contradictory data in reaction yields or selectivity across studies?

  • Methodological Answer : Systematic replication under reported conditions is critical. Use Design of Experiments (DoE) to isolate variables (e.g., solvent purity, moisture levels). Compare results with published datasets using statistical tools (ANOVA, t-tests). Contradictions may arise from unaccounted factors like trace metal impurities or oxygen sensitivity, necessitating controlled inert-atmosphere experiments .

Q. What computational strategies improve the prediction of physicochemical properties for this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) using GROMACS or AMBER predict solubility and logP values. QSPR models trained on azetidine derivatives can estimate bioavailability or metabolic stability. Machine learning platforms (e.g., DeepChem) integrate structural descriptors (Morgan fingerprints) to optimize synthetic accessibility .

Q. How can researchers develop novel analytical methods for quantifying trace impurities in this compound?

  • Methodological Answer : Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) enhances sensitivity for detecting sub-ppm impurities. Method validation follows ICH Q2(R1) guidelines, including linearity (R² > 0.995), precision (%RSD < 2%), and LOQ/LOD determination. For chiral impurities, use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.